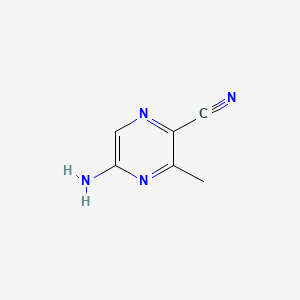

5-Amino-3-methylpyrazine-2-carbonitrile

説明

5-Amino-3-methylpyrazine-2-carbonitrile (CAS: 1374651-65-6) is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 5, a methyl group at position 3, and a nitrile group at position 2. Its molecular formula is C₆H₆N₄, with a molecular weight of 134.14 g/mol . The compound is utilized in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in multicomponent reactions and as a precursor for bioactive molecules .

特性

IUPAC Name |

5-amino-3-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-5(2-7)9-3-6(8)10-4/h3H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTXJTJYHYQZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857425 | |

| Record name | 5-Amino-3-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-65-6 | |

| Record name | 5-Amino-3-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methylpyrazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyrazine-2-carbonitrile with ammonia or an amine source to introduce the amino group at the 5-position . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-Amino-3-methylpyrazine-2-carbonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

5-Amino-3-methylpyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Various substituted pyrazine derivatives.

科学的研究の応用

5-Amino-3-methylpyrazine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals

作用機序

The mechanism of action of 5-Amino-3-methylpyrazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

類似化合物との比較

Research Findings and Challenges

- Structure-Activity Relationships (SAR): The C3-methyl group in 5-amino-3-methylpyrazine-2-carbonitrile reduces off-target hERG channel inhibition compared to more lipophilic derivatives, balancing potency and safety .

- Synthetic Challenges: Regioselective functionalization of pyrazine rings remains difficult, often requiring protecting groups or catalysts like nano-ZrO₂ for efficient synthesis .

生物活性

5-Amino-3-methylpyrazine-2-carbonitrile (CAS No. 1374651-65-6) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Structural Characteristics

5-Amino-3-methylpyrazine-2-carbonitrile is characterized by the presence of an amino group and a nitrile group attached to a pyrazine ring. This specific substitution pattern contributes to its distinct chemical reactivity and biological properties.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Amino-3-methylpyrazine-2-carbonitrile | Amino group at position 5, nitrile at position 2 | Exhibits antimicrobial and potential therapeutic activities |

| 5-Amino-2-pyridinecarbonitrile | Pyridine ring instead of pyrazine | Different reactivity profile |

| 5-Methylpyrazine-2-carbonitrile | Lacks the amino group at the 5-position | Less complex interactions |

The biological activity of 5-Amino-3-methylpyrazine-2-carbonitrile is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of both amino and nitrile groups facilitates hydrogen bonding, which can influence the activity and function of target molecules. Notably, it has been shown to interfere with microbial cell wall synthesis, contributing to its antimicrobial properties.

Antimicrobial Properties

Research indicates that 5-Amino-3-methylpyrazine-2-carbonitrile exhibits notable antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall integrity, leading to cell death. In comparative studies, it has shown effectiveness similar to established antibiotics, making it a candidate for further development in treating infectious diseases.

Case Studies

- Antitubercular Activity : A study exploring derivatives of pyrazinamide reported that compounds similar to 5-Amino-3-methylpyrazine-2-carbonitrile demonstrated moderate antitubercular activity against Mycobacterium tuberculosis. The most active derivatives had minimum inhibitory concentrations (MICs) comparable to standard treatments like isoniazid .

- Cytotoxicity Assessments : In vitro tests have evaluated the cytotoxic effects of this compound on various cell lines, including HepG2 liver cancer cells. Results indicated that while it possesses antimicrobial properties, its cytotoxicity must be carefully assessed for therapeutic applications .

Research Applications

The compound serves as a valuable building block in organic synthesis, particularly in developing biologically active pharmaceuticals. Its unique chemical structure allows for the creation of diverse derivatives with tailored biological activities. Applications extend beyond medicine into agrochemical developments, where its antimicrobial properties can be harnessed for agricultural pest control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。